
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone can lead to the formation of the benzofuran core. Subsequent functionalization steps, including acylation and amide formation, yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The N-phenyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
Mechanistic Insight :
The amide bond cleaves via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (aniline), while basic conditions deprotonate it, facilitating departure .
Reduction of the 4-Oxo Group
The ketone at position 4 can be reduced to a secondary alcohol using hydride donors. Steric hindrance from the adjacent methyl groups may influence reaction rates and selectivity.
Reduction Method | Reagents | Product | Yield/Selectivity |
---|---|---|---|
Catalytic hydrogenation | H₂, Pd/C, ethanol | 4-Hydroxy-3,6,6-trimethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | Moderate yield; possible over-reduction. |
Borohydride reduction | NaBH₄, MeOH | Secondary alcohol | Selective for ketones; minimal side reactions. |
Considerations :
LiAlH₄ is typically avoided due to potential over-reduction of the benzofuran ring. NaBH₄ is preferred for selective ketone reduction without affecting the amide .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes EAS at electron-rich positions, guided by the directing effects of substituents. Methyl groups (electron-donating) and the furan oxygen (electron-withdrawing) compete to direct incoming electrophiles.
Reaction | Reagents | Position | Product |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | C5 or C7 | Nitro derivative; regioselectivity depends on steric and electronic factors. |
Sulfonation | SO₃, H₂SO₄ | C5 | Sulfonic acid derivative; enhanced water solubility. |
Mechanistic Insight :
The furan oxygen deactivates the ring, making EAS slower than benzene. Methyl groups at C3 and C6 enhance electron density at adjacent positions, favoring substitution at C5 or C7 .
Nucleophilic Acyl Substitution at the Amide
The carboxamide group reacts with nucleophiles under specific conditions, enabling diversification of the N-phenyl group.
Nucleophile | Conditions | Product |
---|---|---|
Alkylamines | DCC, DMAP, DCM | N-Alkyl carboxamide |
Grignard reagents | Anhydrous THF, −78°C | Tertiary alcohol (after workup) |
Limitations :
Amides are less reactive than esters or acid chlorides. Activation with coupling agents (e.g., DCC) is required for substitution .
Cyclization Reactions
Intramolecular reactions can form fused or bridged ring systems, leveraging proximity effects between functional groups.
Reaction Type | Conditions | Product |
---|---|---|
Lactam formation | PPA, 120°C | Six-membered lactam via amide–ketone cyclization |
Ether formation | K₂CO₃, DMF, 80°C | Bridged ether ring from hydroxyl intermediates |
Example :
Heating with polyphosphoric acid (PPA) facilitates cyclization between the carboxamide and ketone, forming a γ-lactam derivative .
Oxidation Reactions
The tetrahydrobenzofuran ring’s saturated carbons are susceptible to oxidation, potentially generating dihydrofurans or fully aromatic systems.
Oxidizing Agent | Conditions | Product |
---|---|---|
DDQ (dichlorodicyanoquinone) | CH₂Cl₂, rt | Aromatic benzofuran with conjugated double bonds |
MnO₂ | Acetone, reflux | Dihydrofuran with ketone groups |
Note :
Oxidation outcomes depend on the reagent’s strength and reaction time. DDQ selectively dehydrogenates saturated bonds, while MnO₂ targets alcohols (if present) .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 3,6,6-trimethyl compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. A study highlighted that certain derivatives demonstrated potent COX-2 inhibition with an IC₅₀ value of 150 nM and a high selectivity index for COX-2 over COX-1 . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
There is emerging evidence suggesting that compounds similar to 3,6,6-trimethyl derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . Further investigation is warranted to explore their efficacy against specific cancer types.
Antimicrobial Activity
The structural characteristics of 3,6,6-trimethyl derivatives may also contribute to antimicrobial activity. Preliminary studies have indicated effectiveness against a range of bacterial strains, positioning these compounds as potential candidates for developing new antibiotics .
Case Study 1: COX Inhibition
A detailed study synthesized a series of 3,6,6-trimethyl derivatives and evaluated their inhibitory effects on COX enzymes. The most promising compound exhibited a remarkable selectivity for COX-2 with minimal activity against COX-1, indicating its potential as a safer anti-inflammatory agent .
Case Study 2: Anticancer Mechanisms
In vitro studies have demonstrated that certain derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that modifications to the benzofuran core could enhance anticancer activity and selectivity .
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
- 1-phenyl-6,6-dimethyl-4-hydroxyimino-4,5,6,7-tetrahydroindazole
Uniqueness
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the benzofuran core and the presence of multiple functional groups
Biological Activity
3,6,6-Trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound with notable biological activity that has garnered interest in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C19H23N1O3 with a molecular weight of approximately 313.39 g/mol. It features a benzofuran core structure that contributes to its biological activity.
The compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : Studies indicate that the compound has significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Properties : Research has shown that derivatives of benzofuran compounds possess antimicrobial effects against various pathogens. The specific compound in focus is believed to exhibit similar properties .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation. This inhibition can lead to reduced tumor growth and inflammatory responses .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Antioxidant and Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced markers of oxidative stress in human cell lines. This was attributed to its ability to modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Antimicrobial Efficacy : In vitro tests revealed that the compound showed potent activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Cancer Research : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .
Properties
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-phenyl-5,7-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-15-13(20)9-18(2,3)10-14(15)22-16(11)17(21)19-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLOZXNLGUYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.